SNRI-H05

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

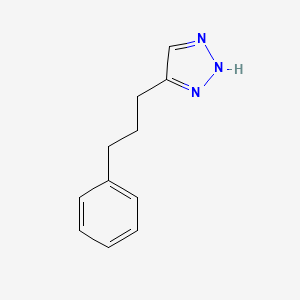

SNRI-H05 is a potent serotonin and noradrenaline reuptake inhibitor (SNRI) with moderate 5-HT2A antagonist activity for anti-depression.

Aplicaciones Científicas De Investigación

Alternative Postdoctoral Education Model

- Study: "An alternative model for postdoctoral education of nurses engaged in research with potentially vulnerable populations" by Gennaro et al. (2007).

- Application: SNRI (Summer Nursing Research Institute) offers an alternative post-doctoral educational program for nurse scientists, especially those researching vulnerable populations. The program focuses on expanding research pipelines, imparting knowledge, and fostering positive attitudes, as well as improving research skills.

- Details: The SNRI has been successful in teaching participants skills and knowledge for conducting research with vulnerable populations (Gennaro et al., 2007).

Discovery of Potent Dual Reuptake Inhibitors

- Study: "Discovery of a potent, dual serotonin and norepinephrine reuptake inhibitor" by Dreyfus et al. (2013).

- Application: This research led to the discovery of a novel SNRI with improved norepinephrine transporter activity and metabolic stability, minimizing drug-drug interaction.

- Details: The study highlighted the discovery of a series of 3-substituted pyrrolidines, representing a potential probe for SNRIs in central nervous system disorders, including chronic pain conditions (Dreyfus et al., 2013).

Inhibitory Mechanism of SNRIs in Antipsychotics

- Study: "Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study" by Zheng et al. (2016).

- Application: The study explored the inhibitory mechanism of approved selective norepinephrine reuptake inhibitors (sNRIs) in antipsychotics.

- Details: The research identified key binding modes and residues that are common determinants for the binding of approved sNRIs, shedding light on their inhibitory mechanism and helping to identify novel scaffolds with improved drug efficacy (Zheng et al., 2016).

Anti-Inflammatory Effects of SNRI Antidepressants

- Study: "A comparative examination of the anti-inflammatory effects of SSRI and SNRI antidepressants on LPS stimulated microglia" by Tynan et al. (2012).

- Application: This research compared the anti-inflammatory potency of SSRIs and SNRIs, particularly their effects on microglia.

- Details: The study found that SSRIs and SNRIs possess significant anti-inflammatory actions, suggesting that their therapeutic effectiveness may be partly due to these properties (Tynan et al., 2012).

Signal-to-Noise Ratio Improvement in Imaging

- Study: "Dynamic PET Denoising with HYPR Processing" by Christian et al. (2010).

- Application: The study introduced the HYPR algorithm for dynamic PET studies, significantly improving the signal-to-noise ratio (SNR) in imaging.

- Details: This technique, utilizing the HYPR method, dramatically enhances the SNR of PET time series without sacrificing spatial resolution, beneficial for various nuclear medicine imaging applications (Christian et al., 2010).

Cyber Infrastructure for Multidisciplinary Research

- Study: "Cyber Infrastructure as a Service to Empower Multidisciplinary, Data-Driven Scientific Research" by Ma et al. (2017).

- Application: This study presents a Cyber infrastructure-as-a-Service (CaaS) model to support large-scale, multidisciplinary scientific research, including in the SNRI domain.

- Details: The Southern Nevada Research Cloud (SNRC) and data repository provide a low-cost solution for delivering services around CaaS, facilitating collaborative, multidisciplinary, data-intensive research (Ma et al., 2017).

Propiedades

Nombre del producto |

SNRI-H05 |

|---|---|

Fórmula molecular |

C18H20FNO3 |

Peso molecular |

317.36 |

Nombre IUPAC |

3-(Benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C18H20FNO3/c1-20(2)11-10-15(13-6-8-14(19)9-7-13)23-17-5-3-4-16-18(17)22-12-21-16/h3-9,15H,10-12H2,1-2H3 |

Clave InChI |

XFCIOLPMKMDDNQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(OC1=C2OCOC2=CC=C1)C3=CC=C(F)C=C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SNRIH05; SNRI H05; SNRI-H05 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

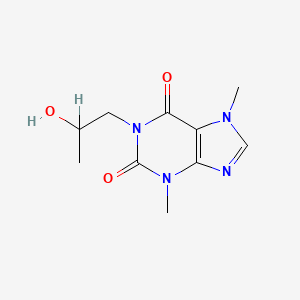

![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)